

Giffonin R CAS number and chemical identifiers

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Compound of Interest

Compound Name: Giffonin R

Cat. No.: B13383195

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Giffonin R: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Giffonin R**, a diarylheptanoid found in *Corylus avellana* (hazelnut). This document consolidates key chemical identifiers, quantitative biological data, detailed experimental protocols, and proposed signaling pathways to support ongoing and future research and development efforts.

Core Chemical and Physical Properties

Giffonin R is a phenolic compound that has been isolated from the leaves of *Corylus avellana*. Its fundamental chemical identifiers are summarized below.

Identifier	Value	Source
CAS Number	1966183-72-1	N/A
Molecular Formula	C ₁₉ H ₁₆ O ₃	N/A
Molar Mass	292.33 g/mol	N/A

Biological Activity and Quantitative Data

Giffonin R has demonstrated inhibitory activity against α -glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests potential applications in the management of postprandial hyperglycemia.

Biological Target	Activity Metric	Value (μM)	Source
α-Glucosidase	IC ₅₀	128.5 ± 6.1	[1]

Experimental Protocols

Detailed methodologies for the isolation of diarylheptanoids from their natural source and for the assessment of their biological activities are crucial for reproducible research.

Isolation of Diarylheptanoids from *Corylus avellana* Leaves

This protocol provides a general method for the extraction and isolation of diarylheptanoids, including **Giffonin R**, from the leaves of *Corylus avellana*[2][3].

- Extraction:
 - Dried and powdered leaves of *Corylus avellana* are extracted with ethanol at room temperature for three days. This process is repeated three times.
 - The ethanol extracts are filtered and combined.
 - The solvent is removed under vacuum to yield a dried crude extract.
- Fractionation:
 - The crude extract is fractionated using column chromatography on Sephadex LH-20 with methanol as the mobile phase.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing the compounds of interest are further purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
 - A gradient of methanol and water is typically used as the mobile phase.

- The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including NMR (^1H , ^{13}C , COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HRMS)[2].

α -Glucosidase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of α -glucosidase[4][5].

- Reagents and Preparation:
 - α -Glucosidase from *Saccharomyces cerevisiae* (e.g., 0.01 U/mL).
 - p-Nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate (e.g., 1.25 mM).
 - Phosphate buffer (e.g., 50 mM, pH 7.0).
 - Test compound (**Giffonin R**) dissolved in a suitable solvent (e.g., DMSO).
 - Acarbose as a positive control.
- Assay Procedure:
 - In a 96-well microplate, the α -glucosidase enzyme solution is pre-incubated with the test compound at various concentrations for a defined period (e.g., 37°C for 30 minutes).
 - The reaction is initiated by adding the pNPG substrate.
 - The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm at 37°C for a set time using a microplate reader.
 - The percentage of inhibition is calculated, and the IC_{50} value is determined from a dose-response curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown[2].

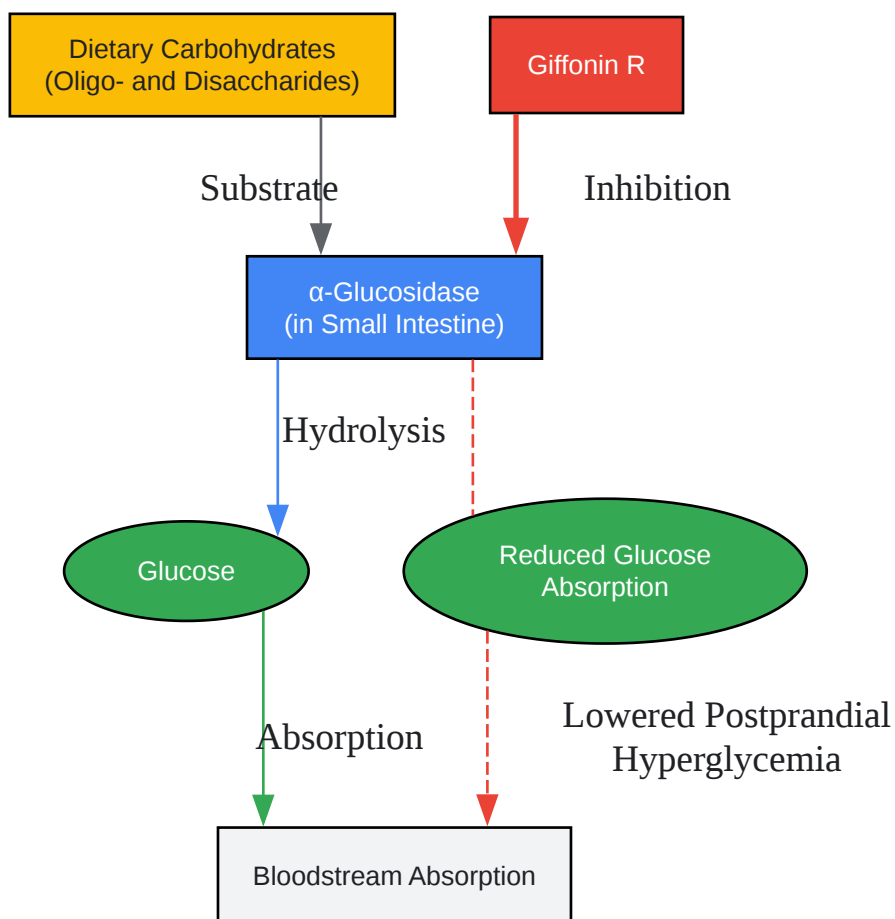
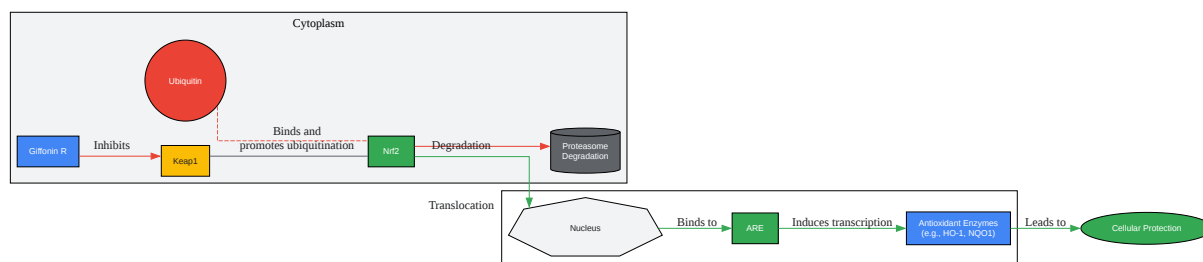
- Sample Preparation:
 - Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
 - After centrifugation, the supernatant is collected.
- Reaction with Thiobarbituric Acid (TBA):
 - The supernatant is mixed with a TBA solution.
 - The mixture is heated in a boiling water bath for a specified time (e.g., 10 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.
- Quantification:
 - After cooling, the absorbance of the MDA-TBA adduct is measured at 532 nm.
 - The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

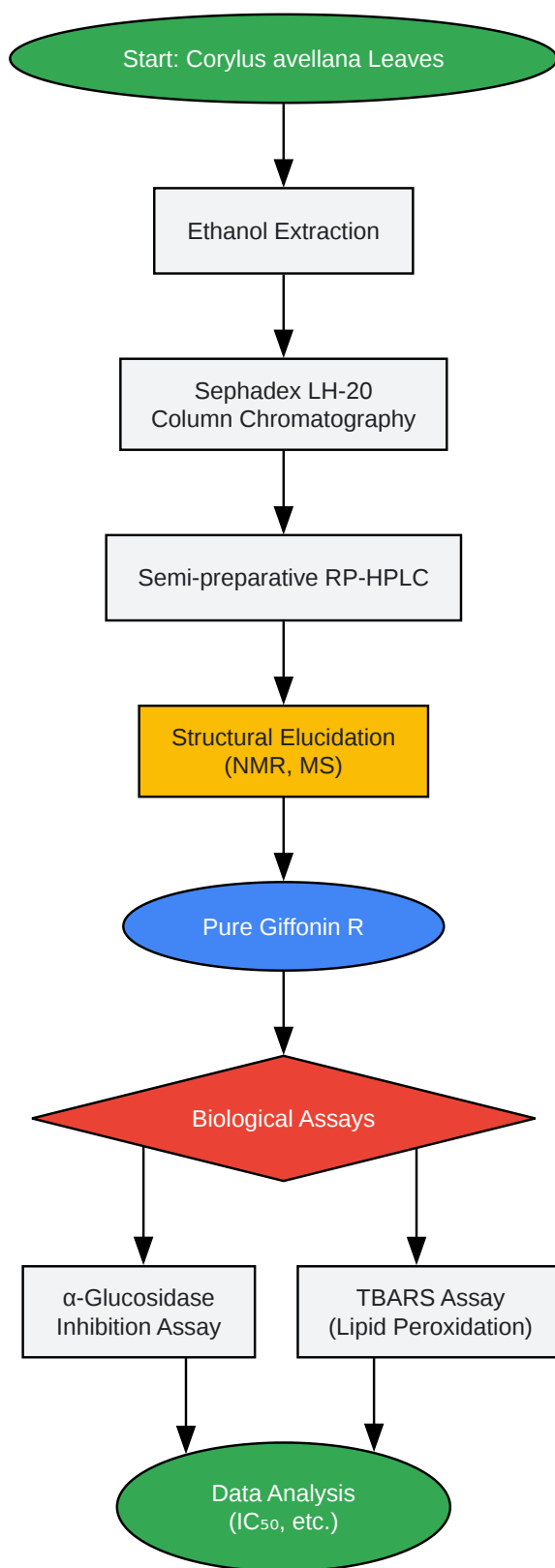
Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by **Giffonin R** have not been explicitly elucidated, its biological activities suggest the involvement of pathways known to be affected by other diarylheptanoids and phenolic compounds.

Proposed Antioxidant Signaling Pathway

The antioxidant activity of many natural phenolic compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. It is plausible that **Giffonin R** exerts its antioxidant effects through a similar mechanism.





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